REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][CH:15]=[C:16]([C:22](OCC)=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:10][CH:9]=1>>[Cl:3][C:22]1[C:10]2[C:11](=[CH:12][CH:13]=[C:8]([O:7][CH3:6])[CH:9]=2)[N:14]=[CH:15][C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18]
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Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
97.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
The reaction medium is stirred for 15 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
kept at this temperature for 4 hours
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
The excess phosphoryl chloride is then removed
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Type
|
TEMPERATURE
|
Details
|
by heating at 125° C. for approximately 2 hours
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Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
The mixture is then cooled to 25° C.
|
Type
|
ADDITION
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Details
|
125 ml of dichloromethane are added
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Type
|
STIRRING
|
Details
|
The medium is then stirred at 25° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
run into 900 ml of water, over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 30° C
|
Type
|
ADDITION
|
Details
|
by adding 172 g of a 47% sodium hydroxide solution
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 20-25° C
|
Type
|
CUSTOM
|
Details
|
The 2 phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
The dichloromethane phase is half-concentrated
|
Type
|
ADDITION
|
Details
|
190 ml of ethanol are added
|
Type
|
CONCENTRATION
|
Details
|
The concentration
|
Type
|
CUSTOM
|
Details
|
reaches 82° C.
|
Type
|
CUSTOM
|
Details
|
reaches 78° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is cooled to 0-5° C.
|
Type
|
WAIT
|
Details
|
kept at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC=C(C=C12)OC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.7 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |